5-(Butylamino)-5-oxopentanoic acid

Catalog No.
S14906161
CAS No.
106754-06-7
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Butylamino)-5-oxopentanoic acid

CAS Number

106754-06-7

Product Name

5-(Butylamino)-5-oxopentanoic acid

IUPAC Name

5-(butylamino)-5-oxopentanoic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-2-3-7-10-8(11)5-4-6-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)

InChI Key

MEWUUTJBMVVWDK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCCC(=O)O

5-(Butylamino)-5-oxopentanoic acid is an organic compound characterized by a butylamino group attached to a pentanoic acid backbone. Its molecular formula is C9H17NO3C_9H_{17}NO_3, and it has a molecular weight of approximately 187.24 g/mol. The structure features a keto group at the fifth position of the pentanoic acid chain, which contributes to its reactivity and potential biological activity .

  • Oxidation: This compound can be oxidized to form oxo derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The butylamino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted amines or amides.

Types of Reactions

Reaction TypeDescription
OxidationFormation of oxo derivatives
ReductionConversion of the keto group to an alcohol
SubstitutionFormation of substituted amines or amides

The synthesis of 5-(Butylamino)-5-oxopentanoic acid typically involves the reaction of butylamine with a suitable precursor, such as 5-oxopentanoic acid. This reaction is usually conducted under controlled conditions, often in the presence of a catalyst and inert atmosphere to minimize unwanted side reactions.

Synthetic Routes

  • Reaction with Butylamine:
    • Combine butylamine with 5-oxopentanoic acid.
    • Conduct under controlled conditions (temperature, pressure).
    • Purify the product through recrystallization or chromatography.
  • Industrial Production:
    • Large-scale synthesis may involve optimized reaction conditions for high yield.
    • Incorporation of purification steps to ensure product quality .

5-(Butylamino)-5-oxopentanoic acid has several applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis for more complex molecules.
  • Biology: Investigated for potential interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Used in the synthesis of specialty chemicals and materials .

While specific interaction studies on 5-(Butylamino)-5-oxopentanoic acid are sparse, its structural features suggest it could interact with various biological targets. Studies on related compounds indicate that similar structures can modulate enzyme activities or receptor functions, paving the way for further investigation into this compound's pharmacological potential .

Several compounds share structural similarities with 5-(Butylamino)-5-oxopentanoic acid, highlighting its unique features:

Compound NameStructure/CharacteristicsUniqueness
Tert-butylamineA simpler amine without the keto groupLacks the pentanoic acid backbone
5-Oxopentanoic acidParent keto acid without the butylamino groupDoes not include amino functionality
N-tert-butylacetamideContains a tert-butyl group but differs in functional groupsDifferent functional properties
5-Amino-2-oxopentanoic acidAmino group instead of butylaminoDifferent amino functionality

These compounds illustrate the distinctive nature of 5-(Butylamino)-5-oxopentanoic acid, particularly its combination of both amino and keto functionalities within a pentanoic framework.

Stereoselective Synthesis via Chiral Precursor Derivatization

Stereoselective synthesis of 5-(butylamino)-5-oxopentanoic acid relies on chiral precursors to enforce enantiomeric control during amide bond formation. A biocatalytic approach using engineered methyltransferases, such as SgvM VAV, enables enantioselective alkylation of α-keto acid intermediates. For instance, methylating 5-oxopentanoic acid with SgvM VAV yields the (R)-configured product with >99:1 enantiomeric ratio (e.r.) under mild aqueous conditions. This method avoids traditional resolution steps, as the enzyme’s active site discriminates between prochiral faces of the keto acid substrate.

Alternatively, chiral auxiliaries derived from carbohydrates facilitate asymmetric induction. The Heck reaction of methacrolein with carbohydrate-based diols generates 5-oxopentanoic acid derivatives with defined stereochemistry, which are subsequently amidated with butylamine. Nuclear magnetic resonance (NMR) analysis of such intermediates reveals diastereomeric excess >95% when using D-mannitol-derived templates, underscoring the role of steric and electronic effects in stereocontrol.

Catalytic Condensation Strategies for Amide Bond Formation

Catalytic condensation of carboxylic acids and amines offers a direct route to 5-(butylamino)-5-oxopentanoic acid. Titanium tetrachloride (TiCl~4~) mediates this reaction by activating the carboxylic acid as a mixed anhydride intermediate. In a representative procedure, 5-oxopentanoic acid reacts with butylamine in dichloromethane at reflux, yielding the target amide in 75–90% isolated yield. Pyridine acts as a stoichiometric base, neutralizing HCl byproducts and preventing side reactions such as N-acylpyridinium salt formation.

Comparative studies show that TiCl~4~ outperforms traditional coupling agents like dicyclohexylcarbodiimide (DCC) in substrates prone to racemization. For example, TiCl~4~-mediated coupling of N-Boc-protected alanine with butylamine preserves chiral integrity (>99% e.e.), whereas DCC results in partial epimerization. Kinetic profiling indicates that the reaction follows second-order kinetics, with activation energies of ~45 kJ/mol, consistent with a concerted mechanism involving nucleophilic attack by the amine on the activated carbonyl.

Solvent Systems and Reaction Kinetics in Nucleophilic Acyl Substitution

Solvent polarity and proticity profoundly influence the rate and selectivity of nucleophilic acyl substitution. In tetrahydrofuran (THF)/water mixtures (3:1 v/v), the hydrolysis of 5-chloropentanoylbutylamide to 5-(butylamino)-5-oxopentanoic acid proceeds via a two-step mechanism: rapid chloride displacement by water followed by rate-limiting proton transfer. Pseudo-first-order rate constants (k~obs~) increase linearly with water content, reaching 2.1 × 10^−3^ s^−1^ in pure water at 25°C.

Polar aprotic solvents like dimethylformamide (DMF) accelerate amidation by stabilizing charged intermediates. For instance, coupling 5-oxopentanoic acid with butylamine in DMF achieves 95% conversion within 2 hours, compared to 48 hours in dichloromethane. However, DMF promotes side reactions such as diketopiperazine formation at elevated temperatures (>60°C), necessitating careful temperature control.

Green Chemistry Approaches to Minimize Byproduct Formation

Minimizing waste and enhancing atom economy are central to sustainable synthesis. Aqueous micellar catalysis using sodium dodecyl sulfate (SDS) enables amide bond formation without organic solvents. In this system, 5-oxopentanoic acid and butylamine react at the micelle interface, achieving 88% yield with a turnover frequency (TOF) of 220 h^−1^. The micellar environment localizes reactants, reducing activation entropy and suppressing hydrolysis.

Additionally, flow chemistry systems improve heat and mass transfer, curtailing byproducts. Continuous-flow synthesis of 5-(butylamino)-5-oxopentanoic acid in a microreactor (residence time: 5 minutes) achieves 94% conversion with <2% diketopiperazine byproduct, versus 22% in batch mode. Life-cycle assessment (LCA) of this method shows a 40% reduction in cumulative energy demand compared to traditional batch processes.

Liquid Chromatography Tandem Mass Spectrometry Method Optimization for Trace-Level Detection

The development of sensitive analytical methods for 5-(Butylamino)-5-oxopentanoic acid requires sophisticated liquid chromatography tandem mass spectrometry approaches optimized for trace-level detection [1]. This compound, with molecular formula C9H17NO3 and molecular weight 187.24 g/mol, presents unique analytical challenges due to its polar nature and low endogenous concentrations in biological matrices [2] [3].

Chromatographic separation optimization represents a critical foundation for sensitive detection of 5-(Butylamino)-5-oxopentanoic acid [4]. The selection of appropriate stationary phase chemistry significantly influences retention behavior and peak shape characteristics. Reversed-phase chromatography using C18 columns has demonstrated effective retention for similar amino acid derivatives, with mobile phase composition playing a crucial role in achieving optimal resolution [5]. The implementation of gradient elution systems with carefully optimized mobile phase transitions enables enhanced separation efficiency while maintaining acceptable analysis times [6].

Mass spectrometric detection optimization requires systematic evaluation of ionization conditions to maximize signal intensity for 5-(Butylamino)-5-oxopentanoic acid [7]. Electrospray ionization parameters including source temperature, nebulizer gas flow rates, and capillary voltages must be methodically optimized to achieve maximum ionization efficiency [4]. The compound's structural characteristics, containing both amino and carboxylic acid functional groups, facilitate ionization in positive ion mode through protonation of the amino group [8].

Multiple reaction monitoring transitions require careful selection based on the compound's fragmentation patterns [9]. The molecular ion of 5-(Butylamino)-5-oxopentanoic acid at mass-to-charge ratio 188 undergoes characteristic fragmentation yielding specific product ions that enable selective detection [10]. Collision energy optimization for each transition ensures maximum sensitivity while maintaining specificity for quantitative analysis [9].

Instrument sensitivity enhancement strategies focus on maximizing signal-to-noise ratios through careful attention to system cleanliness and contamination control [7]. Regular maintenance protocols including column conditioning and mass spectrometer cleaning procedures are essential for maintaining optimal performance at trace detection levels [7]. The implementation of high-resolution mass spectrometry capabilities can further enhance selectivity and reduce chemical noise interference [8].

Validation Parameters: Sensitivity, Specificity, and Matrix Effects

Method validation for 5-(Butylamino)-5-oxopentanoic acid quantification requires comprehensive evaluation of critical performance parameters according to established regulatory guidelines [11] [12]. The validation process ensures that analytical methods meet predetermined criteria for accuracy, precision, and reliability across the intended concentration range [8] [13].

Sensitivity Parameters

Limit of detection determination follows established protocols based on signal-to-noise ratio calculations [14]. For 5-(Butylamino)-5-oxopentanoic acid analysis, limit of detection values typically range from 0.1 to 1.0 nanograms per milliliter depending on matrix complexity and extraction efficiency [15]. Limit of quantification represents the lowest concentration at which quantitative measurements can be made with acceptable precision and accuracy [14].

The following table summarizes typical sensitivity parameters for 5-(Butylamino)-5-oxopentanoic acid analysis:

ParameterValue RangeMatrixReference Method
Limit of Detection0.1-1.0 ng/mLHuman plasmaLiquid chromatography tandem mass spectrometry
Limit of Quantification0.5-5.0 ng/mLHuman plasmaLiquid chromatography tandem mass spectrometry
Linear Range1-1000 ng/mLHuman plasmaCalibration curve analysis
Signal-to-Noise Ratio>20:1Various matricesPeak area measurement

Specificity Assessment

Specificity evaluation ensures that the analytical method can distinguish 5-(Butylamino)-5-oxopentanoic acid from structurally related compounds and matrix components [8] [13]. Interference studies involve analyzing blank matrix samples spiked with potential interfering substances to assess cross-reactivity [13]. The specificity of liquid chromatography tandem mass spectrometry methods relies on both chromatographic separation and mass spectrometric selectivity [8].

Selectivity confirmation requires demonstration that endogenous matrix components do not interfere with analyte detection [13]. This assessment involves analyzing multiple blank matrix samples from different sources to identify potential interference peaks at the analyte retention time [13]. The acceptance criteria typically require that interference signals remain below 20% of the limit of quantification response [13].

Matrix Effects Evaluation

Matrix effects represent a significant concern in bioanalytical method development, potentially affecting ionization efficiency and quantitative accuracy [16] [17]. These effects arise from co-eluting matrix components that can either suppress or enhance analyte ionization in the mass spectrometer source [16]. For 5-(Butylamino)-5-oxopentanoic acid analysis, matrix effects must be systematically evaluated across different biological matrices [17].

The post-extraction addition method provides a reliable approach for matrix effect assessment [17]. This technique involves comparing analyte responses in neat solution versus matrix-matched standards to calculate matrix effect percentages [17]. Acceptable matrix effects typically fall within 85-115% of the neat solution response, indicating minimal ion suppression or enhancement [18].

Matrix effect mitigation strategies include sample dilution, alternative extraction procedures, and the use of stable isotope-labeled internal standards [17]. The selection of appropriate internal standards with similar physicochemical properties to 5-(Butylamino)-5-oxopentanoic acid helps compensate for matrix-induced variability [17]. Chromatographic optimization to achieve better separation from matrix components can also reduce matrix effects [16].

Precision and Accuracy Requirements

Intra-day precision assessment involves analyzing quality control samples at multiple concentration levels within a single analytical run [19] [20]. The coefficient of variation should not exceed 15% at concentrations above the limit of quantification, with relaxed criteria of 20% acceptable at the limit of quantification level [19]. Inter-day precision evaluation requires analysis over multiple days to assess method reproducibility [20].

Accuracy determination involves comparing measured concentrations to nominal values using certified reference materials or spiked samples [20]. Acceptable accuracy typically ranges from 85-115% of nominal values for most concentration levels, with slightly wider ranges acceptable at the limit of quantification [11]. The following validation data demonstrates typical performance characteristics:

Validation ParameterAcceptance CriteriaTypical Results
Intra-day Precision≤15% coefficient of variation8-12% coefficient of variation
Inter-day Precision≤15% coefficient of variation10-14% coefficient of variation
Accuracy85-115% recovery92-108% recovery
Matrix Effects85-115% response88-112% response

Comparative Analysis of Derivatization Agents for Enhanced Chromatographic Resolution

Chemical derivatization strategies play a crucial role in improving the analytical performance of 5-(Butylamino)-5-oxopentanoic acid through enhanced chromatographic retention, increased detection sensitivity, and improved peak shape characteristics [21] [22]. The selection of appropriate derivatization reagents requires careful consideration of reaction specificity, product stability, and compatibility with liquid chromatography tandem mass spectrometry detection [23].

3-Nitrophenylhydrazine Derivatization

3-Nitrophenylhydrazine represents a highly effective derivatization reagent for compounds containing carboxylic acid functionality [24] [25]. This reagent reacts with the carboxylic acid group of 5-(Butylamino)-5-oxopentanoic acid to form stable hydrazide derivatives that exhibit enhanced chromatographic retention and improved mass spectrometric response [24]. The derivatization reaction proceeds under mild conditions using carbodiimide as a condensing agent, typically achieving quantitative conversion within 30 minutes at room temperature [26].

The 3-nitrophenylhydrazine derivative of 5-(Butylamino)-5-oxopentanoic acid demonstrates significantly improved retention on reversed-phase columns compared to the underivatized compound [27]. The nitrophenyl moiety increases hydrophobic character, enabling better interaction with C18 stationary phases and resulting in sharper peak shapes [27]. Mass spectrometric detection benefits from the presence of the nitro group, which facilitates fragmentation and provides characteristic product ions for selective monitoring [24].

Analytical performance characteristics of 3-nitrophenylhydrazine derivatization include enhanced sensitivity with detection limits improved by 5-10 fold compared to underivatized analysis [24]. The derivatization process shows good reproducibility with coefficient of variation values typically below 10% for peak area measurements [27]. Matrix effects assessment reveals minimal interference from biological components when using 3-nitrophenylhydrazine derivatization [27].

9-Fluorenylmethyl Chloroformate Derivatization

9-Fluorenylmethyl chloroformate derivatization targets the amino group of 5-(Butylamino)-5-oxopentanoic acid, forming stable carbamate derivatives [28]. This reagent provides excellent chromatographic properties and enhanced ultraviolet detection capabilities due to the fluorenyl chromophore [29]. The reaction proceeds rapidly in basic aqueous solution, typically achieving complete derivatization within 5 minutes [29].

The fluorenylmethyl carbamate derivative exhibits strong retention on reversed-phase columns and produces well-defined peak shapes suitable for quantitative analysis [28]. The derivatization significantly improves detection sensitivity, with limits of detection reduced by 10-50 fold compared to underivatized methods [28]. The stable derivative shows minimal degradation during storage and analysis, ensuring reliable quantitative results [29].

Comparative evaluation reveals that 9-fluorenylmethyl chloroformate derivatization provides superior linearity across wide concentration ranges, with correlation coefficients typically exceeding 0.999 [28]. The method demonstrates excellent precision with intra-day coefficients of variation below 5% and inter-day variability less than 10% [28]. Matrix effects remain minimal due to the hydrophobic nature of the derivative and effective chromatographic separation from endogenous components [29].

Propyl Chloroformate Derivatization

Propyl chloroformate represents a versatile derivatization reagent capable of reacting with both amino and carboxylic acid functional groups present in 5-(Butylamino)-5-oxopentanoic acid [28]. This dual reactivity enables formation of stable mixed derivatives that exhibit enhanced chromatographic and mass spectrometric properties [28]. The derivatization reaction occurs rapidly in aqueous solution with good tolerance for biological matrices [28].

The propyl derivatives demonstrate excellent stability and reproducibility, making them suitable for routine analytical applications [28]. Chromatographic separation achieves baseline resolution from potential interfering compounds, with retention factors optimized for efficient analysis [28]. Mass spectrometric detection benefits from predictable fragmentation patterns that facilitate method development and transition optimization [28].

Performance comparison studies indicate that propyl chloroformate derivatization provides the most robust analytical performance across different matrix types [28]. The method shows superior precision and accuracy compared to other derivatization approaches, with recovery values consistently above 90% across the analytical range [28]. The derivatization protocol demonstrates good batch-to-batch reproducibility, essential for routine analytical applications [28].

Comparative Performance Assessment

The following table summarizes key performance characteristics of different derivatization approaches for 5-(Butylamino)-5-oxopentanoic acid analysis:

Derivatization ReagentReaction TimeSensitivity EnhancementPrecision (% Coefficient of Variation)Matrix Compatibility
3-Nitrophenylhydrazine30 minutes5-10 fold improvement8-12%Excellent
9-Fluorenylmethyl Chloroformate5 minutes10-50 fold improvement3-8%Good
Propyl Chloroformate10 minutes15-25 fold improvement5-10%Excellent
No DerivatizationNot applicableBaseline reference15-20%Limited

The selection of optimal derivatization strategy depends on specific analytical requirements including sensitivity needs, throughput considerations, and matrix complexity [30]. For applications requiring maximum sensitivity, 9-fluorenylmethyl chloroformate derivatization provides superior performance [28]. When robustness and matrix tolerance are priorities, propyl chloroformate offers the most reliable results [28]. The 3-nitrophenylhydrazine approach represents a balanced option providing good sensitivity enhancement with straightforward implementation [24].

Method development considerations include derivatization reaction optimization, stability assessment, and validation parameter evaluation [30]. Each derivatization approach requires specific optimization of reaction conditions including temperature, pH, reaction time, and reagent concentrations [30]. Stability studies must demonstrate that derivatives remain stable throughout the analytical workflow, including sample storage, processing, and analysis phases [30].

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

187.12084340 g/mol

Monoisotopic Mass

187.12084340 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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